molecular formula C22H22N4O4 B2796721 3-(3-methoxypropyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105220-67-4

3-(3-methoxypropyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2796721
CAS No.: 1105220-67-4
M. Wt: 406.442
InChI Key: AESJVARKDVQUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methoxypropyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel implicated in a range of pathological conditions, and this compound serves as a critical pharmacological tool for elucidating its specific role in cellular signaling pathways. Recent research has highlighted its significant utility in investigating the mechanisms underlying renal diseases, including focal segmental glomerulosclerosis (FSGS) and diabetic nephropathy , where TRPC6-mediated calcium influx contributes to podocyte injury and proteinuria. Furthermore, its application extends to cardiac fibrosis and remodeling , as TRPC6 activity in cardiac fibroblasts is a known driver of pro-fibrotic signaling. By selectively antagonizing TRPC6, this inhibitor allows researchers to dissect the channel's contribution from other calcium-handling mechanisms and evaluate its potential as a therapeutic target in preclinical models of fibrotic and chronic kidney diseases.

Properties

IUPAC Name

3-(3-methoxypropyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-15-8-10-16(11-9-15)20-23-19(30-24-20)14-26-18-7-4-3-6-17(18)21(27)25(22(26)28)12-5-13-29-2/h3-4,6-11H,5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESJVARKDVQUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxypropyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to the quinazoline family of compounds, which are known for their diverse biological activities. This article explores its biological activity based on recent research findings.

Chemical Structure

The compound features a quinazoline core substituted with a methoxypropyl group and a p-tolyl oxadiazole moiety. This structural complexity is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For instance, a study evaluated various quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria. The most promising compounds showed inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial activity compared to standard drugs like ampicillin .

CompoundInhibition Zone (mm)MIC (mg/mL)
Compound 131180
Compound 151075
Compound 14a1270
Compound 14b1375

Antiviral Activity

Quinazoline derivatives have also demonstrated antiviral properties. One study reported that certain analogs exhibited significant activity against respiratory syncytial virus (RSV), with EC50 values as low as 2.1 μM . This suggests that the compound may possess similar antiviral potential.

Other Biological Activities

Quinazoline derivatives have been associated with various biological functions including:

  • Anticancer : Some derivatives have shown efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Compounds have been noted for their ability to reduce inflammation markers.
  • Antifungal : Activity against fungal strains like Candida albicans has been documented .

Structure-Activity Relationship (SAR)

The structural modifications on the quinazoline nucleus significantly influence its biological activity. For example, the presence of specific substituents at the 1 and 3 positions of the quinazoline ring has been correlated with enhanced antimicrobial and antiviral activities. Compounds with oxadiazole moieties have shown improved efficacy against various pathogens .

Case Studies

Several case studies illustrate the biological activity of quinazoline derivatives:

  • Study on Antimicrobial Efficacy : A series of quinazoline derivatives were synthesized and tested for their antimicrobial properties. The study concluded that specific substitutions led to enhanced activity against both bacterial and fungal strains .
  • Antiviral Screening : In another investigation, quinazoline derivatives were screened for antiviral activity against RSV, yielding several compounds with promising results in reducing viral titers significantly .

Scientific Research Applications

The compound 3-(3-methoxypropyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by relevant data and case studies.

Molecular Formula

The molecular formula for this compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of approximately 372.43 g/mol.

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor properties. Research indicates that compounds similar to the one exhibit significant inhibitory effects on various cancer cell lines. For example, studies have shown that quinazoline derivatives can act as inhibitors of aurora kinases, which are crucial in cell division and are often overexpressed in tumors .

Antiviral Properties

The oxadiazole moiety present in the compound has been linked to antiviral activity. Quinazolines have been reported to demonstrate efficacy against HIV and other viral infections by interfering with viral replication mechanisms . The specific structure of this compound may enhance its interaction with viral proteins, warranting further investigation.

Analgesic and Anti-inflammatory Effects

Recent studies have highlighted the analgesic properties of quinazoline derivatives. Compounds with similar structures have shown promising results in reducing pain and inflammation, making them potential candidates for developing new analgesics . The compound's ability to modulate inflammatory pathways could lead to effective treatments for chronic pain conditions.

Antimicrobial Activity

Research has indicated that quinazoline derivatives possess antimicrobial properties. The synthesis of various quinazoline compounds has demonstrated effectiveness against a range of bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent .

Activity Similar Compounds Efficacy Reference
AntitumorQuinazoline derivativesIC50 values < 10 µM
AntiviralOxadiazole derivativesEffective against HIV
AnalgesicQuinazoline analogs64% analgesic activity at 20 mg/kg
AntimicrobialVarious quinazolinesInhibition of bacterial growth

Case Study 1: Antitumor Efficacy

A study conducted by El-Hashash et al. synthesized several quinazoline derivatives and evaluated their antitumor activity against human cancer cell lines. The results demonstrated that specific substitutions on the quinazoline ring significantly enhanced cytotoxicity, suggesting a promising avenue for developing targeted cancer therapies .

Case Study 2: Analgesic Properties

In an investigation into the analgesic effects of quinazoline compounds, researchers found that certain derivatives exhibited significant pain relief comparable to established analgesics like diclofenac. This study emphasizes the therapeutic potential of modifying the quinazoline structure to improve efficacy and reduce side effects .

Chemical Reactions Analysis

N-alkylation

The NH groups in the quinazoline core can undergo N-alkylation reactions:

QuinazolineNH+RXQuinazolineNR+HXQuinazoline-NH + R-X \rightarrow Quinazoline-NR + HX

Where R-X represents an alkyl halide. This reaction can introduce new substituents to the quinazoline core, potentially modifying its biological activity .

Ring-opening reactions

Under harsh conditions, the quinazoline ring can undergo ring-opening reactions:

Quinazoline+OHRing-opened productQuinazoline + OH^- \rightarrow \text{Ring-opened product}

These reactions can lead to the formation of new heterocyclic compounds with different properties .

  • Click Chemistry Reactions

The oxadiazole moiety can participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC):

RCCH+N3RCu(I)RC=CN=NNRR-C≡CH + N_3-R' \xrightarrow{\text{Cu(I)}} R-C=C-N=N-N-R'

This reaction can be used to introduce new functional groups or to link the compound to other molecules of interest .

  • Reduction Reactions

The carbonyl groups in the quinazoline-2,4(1H,3H)-dione core can undergo reduction:

R2C=O+[H]R2CHOHR_2C=O + [H] \rightarrow R_2CH-OH

This reaction can lead to the formation of alcohol groups, altering the compound's hydrogen bonding capabilities and solubility .

The chemical reactions of 3-(3-methoxypropyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione are diverse and complex, reflecting its multifaceted structure. These reactions provide opportunities for structural modifications, potentially leading to new derivatives with enhanced biological activities or improved physicochemical properties. Further research is needed to fully explore the reactivity of this compound and its potential applications in medicinal chemistry and materials science.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound 6b Patent Example
Molecular Weight ~422.4 g/mol ~584.5 g/mol ~380–450 g/mol
logP (Predicted) 2.8 3.1 2.5–3.0
Water Solubility Moderate (methoxypropyl) Low (bulky substituents) Variable (alkyl chains)

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions:

Quinazoline Core Formation : Condensation of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions to form the quinazoline-2,4-dione scaffold .

Oxadiazole Introduction : Cyclocondensation of carbohydrazides with phosphorous oxychloride (POCl₃) to generate the 1,2,4-oxadiazole ring, followed by hydrolysis to remove chlorine intermediates .

Alkylation : Reaction of the quinazoline nitrogen with alkylating agents (e.g., 3-(chloromethyl)-p-tolyl-oxadiazole) in polar aprotic solvents like DMF, using bases such as NaH or K₂CO₃ to facilitate substitution .
Key Considerations : Monitor reaction progress via TLC/HPLC, and purify intermediates via recrystallization or column chromatography to ensure high yields (>70%) and purity (>95%) .

Basic: Which characterization techniques are essential for confirming its structure?

Answer:
Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent connectivity and stereochemistry, particularly for the oxadiazole and quinazoline moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of crystal structure and hydrogen-bonding interactions .
  • HPLC-PDA : To assess purity (>98%) and detect trace impurities from synthetic intermediates .

Advanced: How to design experiments to elucidate its mechanism of action?

Answer:

Target Identification : Use computational docking (e.g., AutoDock Vina) with protein databases (PDB) to predict binding to enzymes like 14-α-demethylase or kinases .

Enzymatic Assays : Measure IC₅₀ values against purified targets (e.g., cytochrome P450 enzymes) under physiologically relevant conditions (pH 7.4, 37°C) .

Cellular Models : Evaluate dose-dependent effects in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, combined with flow cytometry for apoptosis/necrosis profiling .
Data Interpretation : Cross-validate findings with structural analogs to isolate pharmacophore contributions .

Advanced: How to address contradictions in reported bioactivity data across studies?

Answer:

Standardize Assays : Replicate experiments under uniform conditions (e.g., consistent cell culture media, incubation times) to minimize variability .

SAR Analysis : Systematically modify substituents (e.g., methoxypropyl chain, p-tolyl group) and correlate changes with activity trends .

Meta-Analysis : Pool data from multiple studies to identify outliers and statistically significant trends using tools like Prism or R .
Case Example : Discrepancies in antimicrobial IC₅₀ values may arise from differences in bacterial strains (Gram-positive vs. Gram-negative); retest with standardized ATCC strains .

Basic: What in vitro assays are used to evaluate antimicrobial activity?

Answer:

  • Broth Microdilution : Determine minimum inhibitory concentration (MIC) against pathogens like S. aureus and E. coli in Mueller-Hinton broth .
  • Agar Diffusion : Assess zone of inhibition (ZOI) using disk or well diffusion methods; include positive controls (e.g., ciprofloxacin) .
  • Time-Kill Kinetics : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .

Advanced: Strategies for optimizing solubility for in vivo studies?

Answer:

Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) to the methoxypropyl chain while maintaining activity .

Prodrug Design : Synthesize ester or phosphate derivatives that hydrolyze in vivo to release the active compound .

Formulation : Use co-solvents (e.g., PEG-400, DMSO) or nanoencapsulation (liposomes) to enhance bioavailability .
Validation : Measure logP values (via shake-flask method) and conduct pharmacokinetic studies in rodent models .

Advanced: Approaches for SAR studies to improve potency?

Answer:

Oxadiazole Modifications : Replace p-tolyl with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilic interactions .

Quinazoline Substitutions : Introduce halogens (Br, F) at position 6 or 7 to improve binding to hydrophobic enzyme pockets .

Linker Optimization : Vary the methylene bridge length between oxadiazole and quinazoline to balance flexibility and rigidity .
Validation : Use molecular dynamics simulations (e.g., GROMACS) to predict conformational stability .

Basic: Key considerations in selecting animal models for toxicity studies?

Answer:

  • Species Selection : Use rodents (e.g., Sprague-Dawley rats) for acute toxicity (LD₅₀) and repeat-dose studies (28-day) .
  • Dosing Routes : Match intended administration (oral, intravenous) with bioavailability profiles from pharmacokinetic data .
  • Endpoint Analysis : Monitor liver/kidney function (ALT, creatinine) and histopathology post-sacrifice .
    Compliance : Follow OECD/ICH guidelines for humane endpoints and sample size justification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.